molecular formula C12H18O2 B14844126 2-Isopropoxy-5-isopropylphenol

2-Isopropoxy-5-isopropylphenol

Cat. No.: B14844126
M. Wt: 194.27 g/mol
InChI Key: UTGPZVNDCKGRAY-UHFFFAOYSA-N
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Description

2-Isopropoxy-5-isopropylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of an isopropoxy group and an isopropyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropoxy-5-isopropylphenol can be achieved through several methods. One common approach involves the alkylation of 2-isopropylphenol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Isopropoxy-5-isopropylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated phenols and other substituted derivatives.

Scientific Research Applications

2-Isopropoxy-5-isopropylphenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Isopropoxy-5-isopropylphenol involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-Isopropylphenol: Similar structure but lacks the isopropoxy group.

    5-Isopropyl-2-methylphenol: Contains a methyl group instead of an isopropoxy group.

    2-Isopropyl-5-methylphenol: Another structural analog with different substituents.

Uniqueness

2-Isopropoxy-5-isopropylphenol is unique due to the presence of both isopropoxy and isopropyl groups on the phenol ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

5-propan-2-yl-2-propan-2-yloxyphenol

InChI

InChI=1S/C12H18O2/c1-8(2)10-5-6-12(11(13)7-10)14-9(3)4/h5-9,13H,1-4H3

InChI Key

UTGPZVNDCKGRAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC(C)C)O

Origin of Product

United States

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